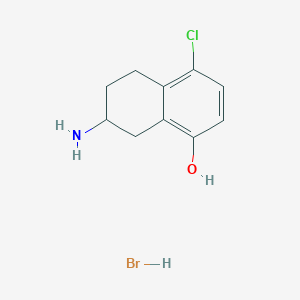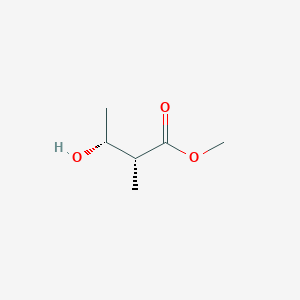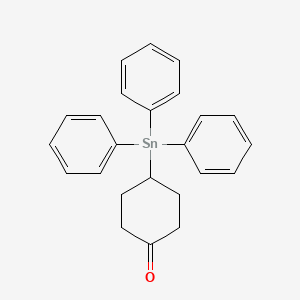
4-(Triphenylstannyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triphenylstannyl)cyclohexan-1-one is an organotin compound that features a cyclohexanone ring substituted with a triphenylstannyl group at the fourth position. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triphenylstannyl group imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylstannyl)cyclohexan-1-one typically involves the following steps:
Formation of the Grignard Reagent: The preparation begins with the formation of a Grignard reagent from triphenyltin chloride and magnesium in anhydrous ether.
Addition to Cyclohexanone: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Triphenylstannyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone oxides, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
4-(Triphenylstannyl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Materials Science: It is employed in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-(Triphenylstannyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The triphenylstannyl group can coordinate with metal centers, influencing the reactivity and selectivity of the compound in catalytic processes. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trimethylstannyl)cyclohexan-1-one: Similar structure but with a trimethylstannyl group instead of a triphenylstannyl group.
4-(Tributylstannyl)cyclohexan-1-one: Contains a tributylstannyl group, offering different steric and electronic properties.
Uniqueness
4-(Triphenylstannyl)cyclohexan-1-one is unique due to the presence of the bulky triphenylstannyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and catalysis.
Propriétés
Numéro CAS |
65954-07-6 |
|---|---|
Formule moléculaire |
C24H24OSn |
Poids moléculaire |
447.2 g/mol |
Nom IUPAC |
4-triphenylstannylcyclohexan-1-one |
InChI |
InChI=1S/C6H9O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1H,2-5H2;3*1-5H; |
Clé InChI |
QBNNEBQTYZRPHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


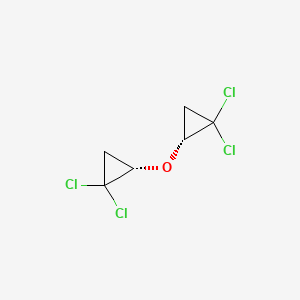
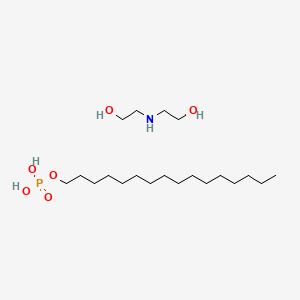
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
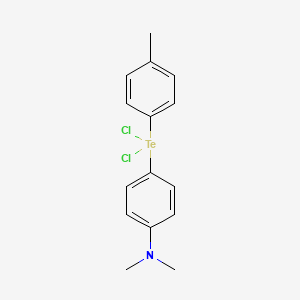

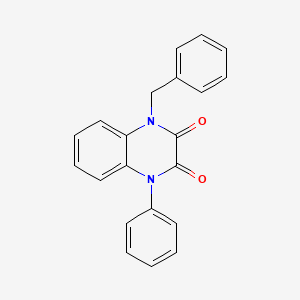
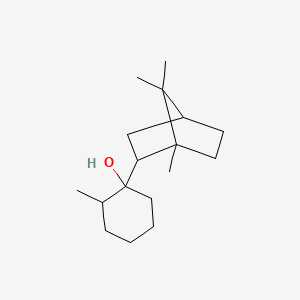


![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
